2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol
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Overview
Description
2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol is a complex organic compound characterized by its isoxazole ring and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol typically involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide. This reaction proceeds via a mechanochemical process, resulting in the formation of the desired compound .
Industrial Production Methods: the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has been explored for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol has been studied for its potential bioactive properties. It has applications in the synthesis of bioactive compounds, including fungicides, bactericides, and herbicides. The compound’s structural characteristics make it easier to bind with target molecules, enhancing its efficacy in various formulations .
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions facilitate the binding of the compound to specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one and 2-propanone, 1-(4-methoxyphenyl)- .
Uniqueness: What sets 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol apart is its unique isoxazole ring structure combined with the methoxyphenyl group. This combination enhances its stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-prop-1-en-2-yl-1,2-oxazol-5-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)13-14(17-20-15(13)16(3,4)18)11-6-8-12(19-5)9-7-11/h6-9,18H,1H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEXSRIIZSLKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(ON=C1C2=CC=C(C=C2)OC)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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